molecular formula C11H9FN2O B068958 3-Amino-2-(4-fluorophenoxy)pyridine CAS No. 175135-64-5

3-Amino-2-(4-fluorophenoxy)pyridine

Cat. No.: B068958
CAS No.: 175135-64-5
M. Wt: 204.2 g/mol
InChI Key: GMDOUPKGOUGJHO-UHFFFAOYSA-N
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Description

3-Amino-2-(4-fluorophenoxy)pyridine is an organic compound with the molecular formula C({11})H({9})FN(_{2})O It is characterized by a pyridine ring substituted with an amino group at the 3-position and a 4-fluorophenoxy group at the 2-position

Scientific Research Applications

3-Amino-2-(4-fluorophenoxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for a similar compound, “3-Amino-2-(2-fluorophenoxy)pyridine”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation .

Future Directions

While specific future directions for “3-Amino-2-(4-fluorophenoxy)pyridine” are not available, there is a general interest in the development of new efficient antitrypanosomal compounds with less side effects . Additionally, there is a great demand for antiplasmodial compounds with alternative mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-fluorophenoxy)pyridine typically involves the following steps:

    Nucleophilic Aromatic Substitution: The reaction between 2-chloro-3-nitropyridine and 4-fluorophenol in the presence of a base such as potassium carbonate (K(_2)CO(_3)) to form 2-(4-fluorophenoxy)-3-nitropyridine.

    Reduction: The nitro group in 2-(4-fluorophenoxy)-3-nitropyridine is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-fluorophenoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO(_4)).

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H(_2)).

    Bases: Potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 3-nitro-2-(4-fluorophenoxy)pyridine.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluorophenoxy)pyridine
  • 3-Amino-2-(4-chlorophenoxy)pyridine
  • 3-Amino-2-(4-bromophenoxy)pyridine

Uniqueness

3-Amino-2-(4-fluorophenoxy)pyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets compared to other halogenated derivatives.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-fluorophenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDOUPKGOUGJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371021
Record name 3-Amino-2-(4-fluorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175135-64-5
Record name 3-Amino-2-(4-fluorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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